molecular formula C19H21ClN4O B12934392 6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine CAS No. 834894-17-6

6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine

Cat. No.: B12934392
CAS No.: 834894-17-6
M. Wt: 356.8 g/mol
InChI Key: WSSPVGKHUAEOBR-UHFFFAOYSA-N
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Description

6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine is a synthetic organic compound belonging to the purine class. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopentyl group at the 2nd position, and a 3-methoxyphenethyl group at the 9th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a purine derivative.

    Chlorination: Introduce a chlorine atom at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Cyclopentylation: Attach a cyclopentyl group at the 2nd position through a nucleophilic substitution reaction.

    Phenethylation: Introduce the 3-methoxyphenethyl group at the 9th position using a suitable alkylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the chlorine atom, potentially replacing it with a hydrogen atom.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying purine metabolism and enzyme interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, influencing various biochemical pathways. For example, it might inhibit specific enzymes involved in DNA synthesis or repair, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-9-(2-phenylethyl)-9H-purine: Similar structure but lacks the cyclopentyl group.

    2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine: Similar structure but lacks the chlorine atom.

    6-chloro-2-cyclopentyl-9H-purine: Similar structure but lacks the 3-methoxyphenethyl group.

Uniqueness

6-chloro-2-cyclopentyl-9-(3-methoxyphenethyl)-9H-purine is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorine atom, cyclopentyl group, and 3-methoxyphenethyl group can influence its reactivity, solubility, and interaction with biological targets.

Biological Activity

6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine, also known by its CAS number 834894-17-6, is a synthetic purine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, exploring its mechanism of action, pharmacological potential, and relevant research findings.

  • Molecular Formula : C19H21ClN4O
  • Molar Mass : 356.85 g/mol
  • Structural Features : The compound features a chlorine atom at the 6-position of the purine ring and a cyclopentyl group, along with a methoxyphenethyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that this compound may modulate pathways related to inflammation, cancer, and cardiovascular diseases.

Pharmacological Potential

  • Anti-Cancer Activity : Preliminary studies have suggested that the compound exhibits cytotoxic effects against cancer cell lines. For instance, it has been shown to induce apoptosis in glioma cells, potentially through the downregulation of pro-survival genes and upregulation of apoptotic markers .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on certain enzymes that are crucial in metabolic pathways. These interactions may provide therapeutic avenues for diseases characterized by enzyme dysregulation.
  • Inflammation Modulation : There is evidence suggesting that this compound may play a role in reducing inflammatory responses, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-CancerInduces apoptosis in glioma cells
Enzyme InhibitionInhibits key metabolic enzymes
Anti-inflammatoryReduces inflammatory markers

Notable Research Findings

  • In vitro studies demonstrated that at concentrations around 50 µM, the compound significantly inhibited cell proliferation in glioma cell lines .
  • The compound's ability to modulate gene expression related to apoptosis was highlighted in a study where it altered the expression of over 400 genes in treated cells .

Properties

CAS No.

834894-17-6

Molecular Formula

C19H21ClN4O

Molecular Weight

356.8 g/mol

IUPAC Name

6-chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]purine

InChI

InChI=1S/C19H21ClN4O/c1-25-15-8-4-5-13(11-15)9-10-24-12-21-16-17(20)22-18(23-19(16)24)14-6-2-3-7-14/h4-5,8,11-12,14H,2-3,6-7,9-10H2,1H3

InChI Key

WSSPVGKHUAEOBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCN2C=NC3=C2N=C(N=C3Cl)C4CCCC4

Origin of Product

United States

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